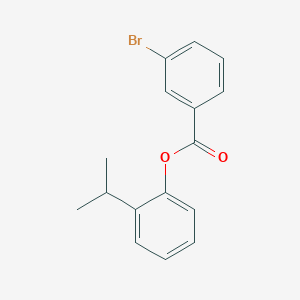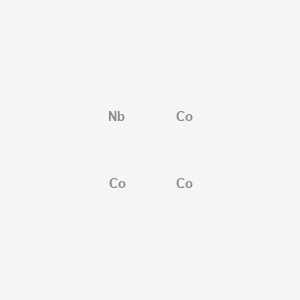
Cobalt;niobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt-niobium is an intermetallic compound formed by the combination of cobalt and niobium. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. The combination of cobalt and niobium results in a material that exhibits excellent mechanical strength, high-temperature stability, and unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt-niobium compounds can be synthesized through various methods, including solid-state reactions, mechanical alloying, and chemical vapor deposition. One common method involves the direct reaction of cobalt and niobium powders at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The powders are mixed in stoichiometric ratios and heated to temperatures ranging from 1000°C to 1500°C. The resulting product is then cooled and annealed to achieve the desired phase and microstructure.
Industrial Production Methods: In industrial settings, cobalt-niobium compounds are often produced using arc melting or induction melting techniques. These methods involve melting the constituent metals in a high-temperature furnace, followed by rapid cooling to form the desired intermetallic compound. The use of high-purity starting materials and controlled atmospheres is crucial to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of cobalt-niobium can lead to the formation of cobalt oxide and niobium oxide, which are useful in catalytic applications. Reduction reactions can be used to revert the oxides back to the metallic state.
Common Reagents and Conditions: Common reagents used in the chemical reactions of cobalt-niobium include oxygen, hydrogen, and various acids and bases. Oxidation reactions typically occur at elevated temperatures in the presence of oxygen or air. Reduction reactions often involve the use of hydrogen gas or reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from the chemical reactions of cobalt-niobium include cobalt oxide, niobium oxide, and various mixed oxides. These products have applications in catalysis, electronics, and materials science.
Aplicaciones Científicas De Investigación
Cobalt-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation reactions. In biology and medicine, cobalt-niobium compounds are being investigated for their potential use in biomedical implants and drug delivery systems due to their biocompatibility and unique electronic properties. In industry, these compounds are used in the production of high-performance alloys and coatings that require excellent mechanical strength and high-temperature stability.
Mecanismo De Acción
The mechanism by which cobalt-niobium compounds exert their effects is primarily related to their electronic and catalytic properties. The presence of cobalt provides redox activity, while niobium contributes to the stability and structural integrity of the compound. The combination of these elements results in a material that can effectively catalyze various chemical reactions and exhibit unique electronic behavior. Molecular targets and pathways involved in the action of cobalt-niobium compounds include the activation of hydrogen and oxygen molecules, as well as the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Cobalt-niobium compounds can be compared to other intermetallic compounds such as cobalt-tantalum and cobalt-titanium. While all these compounds exhibit high mechanical strength and stability, cobalt-niobium stands out due to its unique electronic properties and catalytic activity. Similar compounds include cobalt-tantalum, cobalt-titanium, and cobalt-molybdenum, each of which has its own set of properties and applications. Cobalt-niobium’s combination of redox activity and structural stability makes it particularly suitable for applications in catalysis and high-performance materials.
Propiedades
Número CAS |
12017-54-8 |
|---|---|
Fórmula molecular |
Co3Nb |
Peso molecular |
269.70595 g/mol |
Nombre IUPAC |
cobalt;niobium |
InChI |
InChI=1S/3Co.Nb |
Clave InChI |
FFQSRQVDFVYCSH-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Co].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



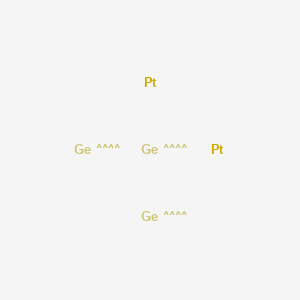

![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
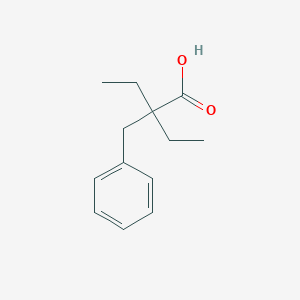
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
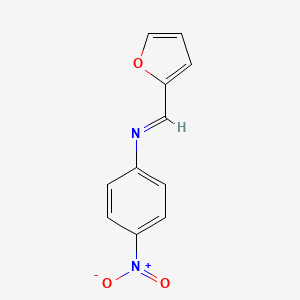
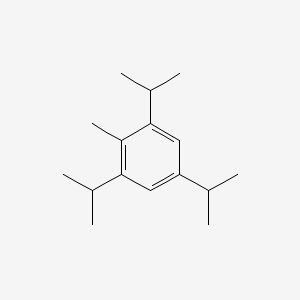
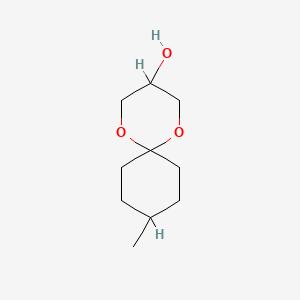

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)

![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
